Glycerol 3-oxododecanoate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
128362-26-5 |
|---|---|
Molecular Formula |
C15H30O6 |
Molecular Weight |
306.39 g/mol |
IUPAC Name |
3-oxododecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C12H22O3.C3H8O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15;4-1-3(6)2-5/h2-10H2,1H3,(H,14,15);3-6H,1-2H2 |
InChI Key |
CVKKYCUFKRXUJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
physical_description |
solid fatty flakes with essentially no odour |
solubility |
insoluble in water; soluble in oils |
Origin of Product |
United States |
Synthetic and Biocatalytic Strategies for Glycerol 3 Oxododecanoate and Analogues
Chemical Synthesis Methodologies for Keto-Acyl Glycerides
The chemical synthesis of specific keto-acyl glycerides like Glycerol (B35011) 3-oxododecanoate (B1238196) requires precise control over chemical reactions to ensure the correct placement of functional groups and to prevent unwanted side reactions. This is achieved through a multi-step process involving the preparation of precursors, controlled esterification, and, when necessary, isotopic labeling for analytical purposes.
Preparation of 3-Oxododecanoate Precursors
The foundational step in synthesizing the target molecule is the preparation of the 3-oxododecanoate moiety. This precursor is typically synthesized as an ester, such as ethyl 3-oxododecanoate, which can then be used in subsequent reactions. One common method for creating these precursors is the acid-catalyzed esterification of dodecanoic acid. Another significant route is the Claisen condensation reaction.
These precursors are versatile building blocks in organic chemistry. Their keto-ester functionality allows them to participate in a variety of chemical transformations, including condensation reactions with nucleophiles and decarboxylation to yield other valuable chemical intermediates. For instance, ethyl 2,2-dimethyl-8-oxododecanoate has been synthesized and purified by column chromatography for use in further chemical synthesis. google.com
Regioselective Esterification Approaches for Glycerol Derivatization
Attaching the 3-oxododecanoate precursor to the glycerol backbone at a specific hydroxyl group (OH) is a significant chemical challenge due to the presence of multiple reactive sites on the glycerol molecule. To achieve this, chemists employ regioselective esterification methods.
A highly effective strategy involves the use of enzymes in an organic solvent, which combines the precision of biocatalysis with the flexibility of chemical synthesis. Specifically, 1,3-specific lipases are used as catalysts. nih.gov These enzymes selectively catalyze esterification at the primary C1 and C3 positions of the glycerol molecule, leaving the secondary C2 hydroxyl group untouched. nih.gov This methodology allows for the synthesis of specific 1,3-diglycerides or can be adapted for other glycerol derivatives. nih.gov The use of fatty acid anhydrides in conjunction with these lipases facilitates the reaction. nih.gov
Beyond enzymatic methods, traditional chemical approaches often involve a series of protection and deprotection steps. This involves chemically "blocking" the hydroxyl groups that are not meant to react, carrying out the esterification, and then removing the blocking groups to yield the final desired product. The choice of protecting groups is critical to the success of the synthesis, as they must be stable during the esterification step but easily removable afterward without damaging the rest of the molecule.
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
To study the metabolism, pharmacokinetics, and molecular mechanisms of bioactive lipids, scientists often use isotopically labeled analogues. nih.gov Deuterium (B1214612) (a heavy isotope of hydrogen) is a common choice for this purpose because the stronger carbon-deuterium (C-D) bond can alter the rate of metabolic processes (a phenomenon known as the kinetic isotope effect) and its distinct molecular weight is easily detectable by mass spectrometry. nih.gov
Several methods exist for preparing deuterated fatty acids and their derivatives. nih.gov
Hydrogen-Isotope Exchange (HIE): This method involves swapping hydrogen atoms for deuterium atoms on a non-deuterated molecule. This can be achieved using a deuterium source like heavy water (D₂O) or deuterated methanol (B129727) (CH₃OD) in the presence of a catalyst. nih.govwipo.int Metal-catalyzed hydrothermal H/D exchange reactions have been used to achieve complete deuteration (>98% D) of fatty acids. ansto.gov.au
Synthesis from Deuterated Starting Materials: A more controlled approach involves building the molecule from smaller, pre-deuterated precursors. princeton.edu For example, deuterated N-acyl-L-homoserine lactones have been synthesized by reacting a deuterated acylated Meldrum's acid with L-homoserine lactone hydrobromide. researchgate.net This ensures that the deuterium atoms are located at specific, predetermined positions within the molecule.
These labeled compounds serve as molecular probes, allowing researchers to track their path and transformation within biological systems using techniques like NMR spectroscopy, Raman spectroscopy, and mass spectrometry. nih.gov
Enzymatic Synthesis and Biotransformation Pathways
Nature has evolved sophisticated enzymatic machinery for the synthesis of complex lipids. While the direct biosynthesis of Glycerol 3-oxododecanoate is not as extensively studied, the enzymatic pathways for creating its constituent parts and related molecules are well-understood, particularly in bacteria.
Enzymatic Formation of N-Acyl-L-Homoserine Lactones (AHLs) Utilizing 3-Oxododecanoate Moieties
The 3-oxododecanoate moiety is a critical component of a well-known bacterial signaling molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). nih.govpnas.org This molecule is used by the bacterium Pseudomonas aeruginosa in a cell-to-cell communication system known as quorum sensing to coordinate gene expression and regulate virulence. nih.govjst.go.jp
The synthesis of 3O-C12-HSL is catalyzed by the enzyme LasI, an N-acyl-L-homoserine lactone synthase. nih.gov LasI joins a 3-oxododecanoyl group, typically derived from fatty acid biosynthesis pathways and carried on an acyl carrier protein (ACP), with S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring structure. The resulting molecule is structurally and functionally identical to chemically synthesized versions. nih.govfrontiersin.org The study of these AHL synthases provides a clear example of how enzymes can utilize a 3-oxododecanoate precursor to build more complex signaling molecules.
Discovery and Characterization of Enzymes Involved in Keto-Acyl Glyceride Biosynthesis
The biosynthesis of a keto-acyl glyceride like this compound would involve enzymes from the fatty acid synthase (FAS) and glycerolipid metabolism pathways. The process can be broken down into two main stages: the formation of the keto-acyl chain and its subsequent transfer to a glycerol backbone.
Keto-Acyl Chain Formation: The 3-oxoacyl chain is an intermediate in the fatty acid synthesis cycle. This cycle begins with the condensation of an acetyl-CoA with malonyl-ACP, catalyzed by a β-ketoacyl-ACP synthase (KS or FabH). oup.com The resulting β-ketoacyl-ACP is then typically reduced, dehydrated, and reduced again to form a saturated acyl-ACP, which is elongated in subsequent cycles. oup.comresearchgate.net To produce a 3-oxoacyl glyceride, this pathway would need to be intercepted, making the 3-ketoacyl-ACP intermediate available for the next step before it is fully reduced. Ketosynthases are key enzymes that control the flux of acyl chains and can be engineered to alter the profile of fatty acid products. nih.gov
Transfer to Glycerol: Once the 3-oxododecanoyl chain (likely as a thioester with Coenzyme A or ACP) is formed, it must be esterified to a glycerol backbone. This reaction is catalyzed by a class of enzymes known as acyltransferases. For example, glycerol-3-phosphate acyltransferases (GPATs) catalyze the transfer of an acyl group from acyl-CoA or acyl-ACP to glycerol-3-phosphate, forming lysophosphatidic acid, a precursor to triglycerides and phospholipids. nih.govttuhsc.edu An enzyme with specificity for 3-oxoacyl-CoAs would be required to complete the synthesis of this compound.
Data Tables
Table 1: Key Enzymes in the Synthesis of 3-Oxododecanoate Derivatives
| Enzyme Class | Specific Example(s) | Function | Relevance |
| Lipase (B570770) | 1,3-specific lipase | Catalyzes regioselective esterification of glycerol. nih.gov | Chemical synthesis of specific glycerides. nih.gov |
| AHL Synthase | LasI (P. aeruginosa) | Synthesizes N-(3-oxododecanoyl)-L-homoserine lactone. nih.govpnas.org | Enzymatic use of 3-oxododecanoate precursor. nih.gov |
| β-Ketoacyl-ACP Synthase | FabH, FabB, FabF | Catalyzes the initial condensation step in fatty acid synthesis. oup.comnih.gov | Biosynthesis of the 3-oxoacyl chain. oup.com |
| Acyltransferase | Glycerol-3-phosphate acyltransferase (GPAT) | Transfers acyl groups to a glycerol backbone. nih.govttuhsc.edu | Hypothetical transfer of the 3-oxoacyl chain to glycerol. nih.gov |
In Vitro Enzymatic Cascades for Glycerol Valorization to Metabolic Intermediates
The transformation of glycerol, an abundant and low-cost byproduct of the biodiesel industry, into high-value chemicals is a key focus of modern green chemistry. mdpi.com In vitro enzymatic cascades, which utilize a series of isolated enzymes in a single reaction vessel, represent a highly efficient and specific approach for this valorization. nih.gov These cell-free systems bypass the complexities of microbial metabolism, eliminating competing metabolic pathways and allowing for reaction conditions to be optimized for maximum yield and productivity of a desired metabolic intermediate. nih.govwur.nl
Research has demonstrated the successful conversion of glycerol into a variety of central metabolic intermediates and platform chemicals. These cascades often employ thermostable enzymes to enhance stability and reaction rates. acs.org For instance, multi-enzyme cascades have been constructed to convert glycerol into pyruvate, a crucial hub in numerous biochemical pathways. wur.nl One such system uses an alditol oxidase from Streptomyces coelicolor (ScAldO) in conjunction with a dihydroxy acid dehydratase from Paralcaligenes ureilyticus (PuDHT) and a catalase. wur.nlsrce.hr In this cascade, glycerol is first oxidized to D-glycerate, which is then dehydrated to produce pyruvate. wur.nl This system achieved a high yield and productivity, demonstrating the potential of cell-free systems for industrial applications. wur.nlsrce.hr
Beyond pyruvate, enzymatic cascades have been designed to produce other valuable intermediates like L-serine and dihydroxyacetone phosphate (B84403) (DHAP). The synthesis of L-serine from glycerol can be achieved with a carbon yield of 0.71 mol/mol using an artificial cascade of four enzymes: alditol oxidase, catalase, glyoxylate/hydroxypyruvate reductase, and L-alanine dehydrogenase. acs.org Similarly, DHAP, a vital precursor in the synthesis of rare chiral sugars, is produced from glycerol through cascades involving glycerol kinase for the initial phosphorylation to glycerol-3-phosphate, followed by oxidation using either L-glycerol-3-phosphate oxidase or glycerol-3-phosphate dehydrogenase. researchgate.netnih.gov These cascades often incorporate an ATP regeneration system, for example using acetate (B1210297) kinase, to sustainably fuel the initial phosphorylation step. nih.gov
| Target Product | Key Enzymes in Cascade | Substrate | Yield / Productivity | Reference |
|---|---|---|---|---|
| Pyruvate | Alditol oxidase (ScALDO), Dihydroxy acid dehydratase (PuDHT), Catalase (CAT) | Glycerol | 0.92 mol/mol yield; 4.73 mM h⁻¹ productivity | wur.nl |
| L-Serine | Alditol oxidase, Catalase, Glyoxylate/hydroxypyruvate reductase, L-alanine dehydrogenase | Glycerol | 0.71 mol/mol carbon yield | acs.org |
| Dihydroxyacetone (DHA) | Glycerol dehydrogenase (GldA), NADH oxidase (SpNox) | Glycerol | 92.3% yield | sciepublish.com |
| L-erythrulose | Glycerol dehydrogenase (GDH), Fructose-6-phosphate aldolase (B8822740) (FSA), NADH oxidase (NOX), Catalase | Glycerol | 24.6% conversion, 100% selectivity | researchgate.net |
| Dihydroxyacetone Phosphate (DHAP) | Glycerol kinase (GlpK), Acetate kinase (AceK), L-glycerol-3-phosphate oxidase | Glycerol | Quantitative conversion demonstrated | nih.gov |
The synthesis of more complex molecules like this compound from glycerol via in vitro enzymatic cascades is conceptually a multi-stage process. It involves the enzymatic formation of the glycerol backbone, the separate enzymatic synthesis of the functionalized fatty acid (3-oxododecanoic acid), and a final enzymatic coupling step.
Glycerol Backbone Provision : The cascade begins with glycerol itself or an activated form like glycerol-3-phosphate, which can be sustainably synthesized from glycerol using enzymes like glycerol kinase, fueled by an ATP regeneration cycle. acs.orgmarioschubert.ch
Functionalized Fatty Acid Synthesis : The 3-oxododecanoate moiety is not typically available off-the-shelf and requires its own biocatalytic pathway. In vitro studies have shown that keto fatty acids can be produced from corresponding hydroxy fatty acids. sciepublish.com Multi-enzyme cascades using alcohol dehydrogenases (ADH) can oxidize the hydroxyl group of a hydroxy fatty acid to the required ketone. sciepublish.com For example, ω-oxododecanoic acid has been synthesized from its corresponding long-chain alcohol using a thermotolerant NAD+-dependent ADH. sciepublish.com The assembly of the C12 dodecanoate (B1226587) chain itself is based on the fundamental principles of fatty acid synthesis, which involves enzymes such as β-ketoacyl-acyl carrier protein synthases (ketosynthases) that sequentially build the carbon chain. nih.gov
Enzymatic Esterification : The final step is the esterification of the glycerol backbone with the 3-oxododecanoic acid. Lipases (EC 3.1.1.3) are the catalysts of choice for this reaction, widely used for their ability to form ester bonds between glycerol and fatty acids in non-aqueous or micro-aqueous media. mdpi.comresearchgate.net Crucially, lipases can accommodate functionalized fatty acids, making them suitable for coupling glycerol with a keto-acid like 3-oxododecanoic acid. srce.hrnottingham.ac.uk The regioselectivity of certain lipases (e.g., sn-1,3-specific lipases) could potentially be exploited to control the position of esterification on the glycerol molecule. mdpi.com
This modular, multi-stage cascade approach allows for the rational design of pathways to produce novel, functionalized acylglycerols like this compound from simple, renewable feedstocks.
| Reaction Stage | Biocatalytic Step | Enzyme Class | Purpose | Reference |
|---|---|---|---|---|
| 1: Backbone Activation | Phosphorylation | Glycerol Kinase (GlpK) | Produces glycerol-3-phosphate from glycerol for subsequent reactions. | acs.orgmarioschubert.ch |
| 2: Fatty Acid Synthesis | Carbon Chain Elongation | Fatty Acid Synthase System (e.g., Ketosynthases) | Builds the C12 carbon backbone. | nih.gov |
| 3: Fatty Acid Functionalization | Oxidation | Alcohol Dehydrogenase (ADH) / Hydroxyacyl-CoA Dehydrogenase | Introduces the ketone group at the C-3 position of the fatty acid chain. | sciepublish.combiorxiv.org |
| 4: Coupling | Esterification | Lipase | Forms the final ester bond between the glycerol backbone and 3-oxododecanoic acid. | mdpi.comresearchgate.net |
Metabolic Interrogation of Glycerol 3 Oxododecanoate Pathways
Core Glycerol (B35011) Metabolic Fluxes in Biological Systems
Glycerol is a central molecule in metabolism, linking carbohydrate and lipid pathways. Its entry into these core pathways is a well-regulated process, beginning with its conversion to a phosphorylated intermediate. The subsequent metabolic fate of this intermediate is determined by the cell's energetic needs and the presence of specific enzymes.
Glycerol Phosphorylation by Glycerol Kinase (GlpK)
The first and rate-limiting step in glycerol metabolism is the phosphorylation of glycerol to sn-glycerol-3-phosphate (G3P). This reaction is catalyzed by glycerol kinase (GlpK), an enzyme that utilizes ATP as the phosphate (B84403) donor. Found in a wide range of organisms from bacteria to mammals, GlpK plays a vital role in enabling glycerol to enter central metabolic pathways like glycolysis and lipid synthesis. The activity of GlpK is tightly controlled. For instance, in Escherichia coli, it is allosterically inhibited by fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate, thereby linking glycerol utilization to glucose metabolism. The enzyme can exist in dimer and tetramer forms, with the FBP-bound tetramer being an inactive state.
Table 1: Regulation of E. coli Glycerol Kinase (GlpK) Activity
| Regulator | Type of Regulation | Mechanism | Reference(s) |
| Fructose-1,6-bisphosphate (FBP) | Allosteric Inhibition | Binds to the enzyme, promoting the formation of an inactive tetramer. This is a dominant control mechanism. | |
| Enzyme IIIglc (of PTS) | Allosteric Inhibition | The unphosphorylated form of Enzyme IIIglc inhibits GlpK, linking its activity to glucose transport. | |
| ATP | Substrate Inhibition | High concentrations of ATP can inhibit enzyme activity. | |
| Glycerol-3-phosphate (G3P) | Product Inhibition | High concentrations of the product, G3P, can inhibit the enzyme. |
Oxidation of Glycerol-3-Phosphate to Dihydroxyacetone Phosphate (DHAP) via Glycerol-3-Phosphate Dehydrogenases and Oxidases
Once formed, glycerol-3-phosphate is oxidized to dihydroxyacetone phosphate (DHAP), a crucial intermediate in glycolysis. This reversible redox reaction is catalyzed by glycerol-3-phosphate dehydrogenase (GPDH). There are two main forms of this enzyme that create a shuttle system between the cytoplasm and mitochondria.
Cytosolic GPDH (GPD1): This enzyme uses NAD+ as a cofactor to convert G3P to DHAP in the cytoplasm.
Mitochondrial GPDH (GPD2): Located on the inner mitochondrial membrane, this FAD-dependent enzyme also oxidizes G3P to DHAP. It directly passes electrons to the mitochondrial electron transport chain via coenzyme Q, contributing to cellular respiration.
In some bacteria, under anaerobic conditions, a distinct anaerobic G3P dehydrogenase (e.g., GlpABC complex) is utilized, which transfers electrons to alternative acceptors like fumarate. Other bacteria possess a glycerol-3-phosphate oxidase (GlpO) that directly reduces oxygen.
Table 2: Comparison of Major Glycerol-3-Phosphate Dehydrogenase (GPDH) Isozymes
| Enzyme | Location | Cofactor | Function | Reference(s) |
| GPD1 (Cytosolic) | Cytoplasm | NAD+/NADH | Reversible conversion of G3P and DHAP, part of the glycerophosphate shuttle. | |
| GPD2 (Mitochondrial) | Inner Mitochondrial Membrane | FAD/FADH2 | Irreversible oxidation of G3P, funnels electrons into the electron transport chain. | |
| GlpABC (Anaerobic) | Bacterial Cytoplasm/Membrane | Varies | Anaerobic respiration, transfers electrons to alternative acceptors. | |
| GlpO (Oxidase) | Bacterial Membrane | FAD/FADH2 | Transfers electrons directly to oxygen. |
Downstream Metabolic Fates of Dihydroxyacetone Phosphate
Dihydroxyacetone phosphate (DHAP) is a key metabolic junction. Its primary fates are:
Glycolysis: DHAP is rapidly and reversibly isomerized to glyceraldehyde-3-phosphate by the enzyme triosephosphate isomerase. Glyceraldehyde-3-phosphate continues through the glycolytic pathway to produce pyruvate, NADH, and ATP.
Gluconeogenesis: During periods of fasting or low glucose, DHAP can be used as a substrate for the synthesis of glucose in the liver.
Lipid Synthesis: DHAP is a critical precursor for the glycerol backbone of lipids. It can be reduced back to glycerol-3-phosphate, which is then acylated to form phosphatidic acid, the parent molecule for the synthesis of triglycerides and phospholipids.
Catabolism and Turnover of Keto-Glycerides
The breakdown of glycerides, such as Glycerol 3-oxododecanoate (B1238196), is essential for mobilizing stored energy and carbon. This process involves the liberation of the glycerol backbone and the fatty acid chain, which are then processed by separate metabolic pathways.
Enzymatic Hydrolysis of Ester Linkages
The first step in the catabolism of a glyceride is the cleavage of the ester bond that links the fatty acid to the glycerol molecule. This reaction is carried out by enzymes known as lipases or esterases. These hydrolases break the ester bond, releasing glycerol and the fatty acid. In the case of Glycerol 3-oxododecanoate, this enzymatic action would yield glycerol and 3-oxododecanoic acid. The released glycerol is then free to enter the metabolic pathways described in section 3.1. Lipases can exhibit specificity; for example, adipose triglyceride lipase (B570770) shows a preference for hydrolyzing the ester at the sn-2 position of a triglyceride.
Beta-Oxidation Pathways of 3-Oxododecanoate Chain
The liberated 3-oxododecanoate is a 12-carbon medium-chain keto-fatty acid. It is catabolized through beta-oxidation to generate energy. However, because the keto group is already present at the beta-carbon (C3), the initial acyl-CoA dehydrogenase step of standard beta-oxidation is bypassed.
The likely pathway proceeds as follows:
Activation: The 3-oxododecanoic acid must first be activated to its thioester derivative, 3-oxododecanoyl-CoA, a reaction catalyzed by an acyl-CoA synthetase.
Thiolytic Cleavage: The enzyme beta-ketoacyl-CoA thiolase directly cleaves the 3-oxododecanoyl-CoA. This thiolysis reaction uses a free coenzyme A molecule to break the C2-C3 bond.
Products: The cleavage yields one molecule of acetyl-CoA (a two-carbon unit) and a shortened acyl-CoA, which in this case would be decanoyl-CoA (a ten-carbon unit).
Further Oxidation: The resulting decanoyl-CoA then enters the conventional beta-oxidation spiral, undergoing repeated cycles of dehydrogenation, hydration, oxidation, and thiolysis until it is completely broken down into acetyl-CoA molecules. These acetyl-CoA units can then enter the citric acid cycle for complete oxidation and ATP production.
Microbial Degradation Mechanisms of Glycerol-Bound Oxidized Fatty Acids
The microbial breakdown of a compound like this compound is a multi-step process initiated by the cleavage of the ester bond that links the fatty acid to the glycerol backbone. This hydrolysis is carried out by microbial lipases, also known as glycerol ester hydrolases. nih.govnih.gov These enzymes are ubiquitous in bacteria and fungi, where they play a central role in lipid metabolism by breaking down triglycerides into glycerol and free fatty acids. researchgate.netscispace.com Microbial lipases are typically extracellular and act at the oil-water interface to make insoluble lipids available for cellular uptake. nih.govscispace.com
Once the ester linkage is broken, two molecules are released: glycerol and 3-oxododecanoic acid. Each of these products enters a distinct metabolic pathway for further catabolism.
Glycerol Catabolism: The glycerol molecule is readily assimilated by microbes. It is first phosphorylated by glycerol kinase to form glycerol-3-phosphate, which is then oxidized to dihydroxyacetone phosphate (DHAP). frontiersin.org DHAP is a key intermediate in the central glycolytic pathway and can be used for energy generation or as a building block for biosynthesis. frontiersin.org
3-Oxododecanoic Acid Catabolism: The fatty acid component, 3-oxododecanoic acid, is a type of beta-keto acid. hmdb.caumaryland.edu Beta-keto acids are direct intermediates in the fatty acid β-oxidation cycle, the primary pathway for fatty acid degradation in bacteria. frontiersin.orgresearchgate.net The 3-oxododecanoyl-CoA molecule would undergo thiolytic cleavage by a ketoacyl-CoA thiolase. This reaction splits the 12-carbon chain into a 10-carbon acyl-CoA and a molecule of acetyl-CoA. The acetyl-CoA enters the citric acid cycle for energy production, while the shorter acyl-CoA undergoes further rounds of β-oxidation until it is completely broken down into acetyl-CoA units. frontiersin.org
Integration with Lipid Metabolism and Energy Homeostasis
The synthesis and breakdown of molecules like this compound are deeply embedded within the central metabolic networks that govern energy balance, particularly the glycerolipid/fatty acid cycle.
The Glycerolipid/Fatty Acid Cycle and Its Metabolic Interconnections
The glycerolipid/free fatty acid (GL/FFA) cycle is a continuous and vital metabolic process involving the synthesis of glycerolipids (lipogenesis) and their subsequent hydrolysis back into glycerol and free fatty acids (lipolysis). saegre.org.arcapes.gov.br Though it appears to be a "futile" cycle that consumes energy, it plays an indispensable role in generating signaling molecules and maintaining energy homeostasis. capes.gov.brnih.gov
The cycle is driven by two key substrates: glycerol-3-phosphate (Gro3P), primarily derived from glucose metabolism, and fatty acyl-CoAs, which are activated fatty acids. capes.gov.brresearchgate.net In the lipogenic arm, enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT) sequentially attach fatty acids to the glycerol backbone to form triglycerides. saegre.org.ar The lipolytic arm, mediated by lipases like adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL), breaks down these triglycerides. saegre.org.ar
A compound like this compound represents a specific type of glycerolipid. Its formation would occur via the lipogenic arm of the cycle, and its degradation via the lipolytic arm. This cycle ensures that the components of glycerolipids are dynamically interconnected with other major metabolic pathways. The glycerol backbone links to glycolysis, while the fatty acid chains are tied to β-oxidation and energy production. researchgate.net This constant cycling allows cells to rapidly respond to changing energy demands and substrate availability.
| Enzyme | Abbreviation | Function in GL/FFA Cycle | Pathway Arm |
|---|---|---|---|
| Long-Chain Acyl-CoA Synthetase | ACSL | Activates free fatty acids to fatty acyl-CoA. saegre.org.ar | Lipogenesis |
| Glycerol-3-Phosphate Acyltransferase | GPAT | Catalyzes the first committed step, attaching a fatty acyl-CoA to glycerol-3-phosphate. saegre.org.ar | Lipogenesis |
| Diacylglycerol Acyltransferase | DGAT | Catalyzes the final step in triglyceride synthesis from diacylglycerol. saegre.org.ar | Lipogenesis |
| Adipose Triglyceride Lipase | ATGL | Initiates lipolysis by hydrolyzing triglycerides to diacylglycerol. saegre.org.ar | Lipolysis |
| Hormone-Sensitive Lipase | HSL | Hydrolyzes diacylglycerol to monoacylglycerol. saegre.org.ar | Lipolysis |
| Monoacylglycerol Lipase | MGL | Completes lipolysis by hydrolyzing monoacylglycerol to glycerol and a free fatty acid. saegre.org.ar | Lipolysis |
Regulation of Glycerol-3-Phosphate Homeostasis
Glycerol-3-phosphate (Gro3P) is a critical metabolic node, standing at the crossroads of glycolysis, lipogenesis, and energy metabolism. frontiersin.orgvectorbiolabs.com Its cellular concentration, or homeostasis, is tightly regulated to balance these interconnected pathways. The availability of Gro3P is a key determinant of the rate of the GL/FFA cycle. vectorbiolabs.com
The primary sources of Gro3P are:
Glycolysis: During glucose metabolism, the intermediate dihydroxyacetone phosphate (DHAP) is reduced to Gro3P. frontiersin.org
Glycerol Phosphorylation: In tissues containing the enzyme glycerol kinase, free glycerol (released during lipolysis) can be phosphorylated to form Gro3P. frontiersin.org
The fate of Gro3P is equally regulated. It can be esterified with fatty acyl-CoAs to enter the lipogenic arm of the GL/FFA cycle, or it can be used in the glycerol phosphate shuttle to transfer reducing equivalents into the mitochondria for energy production. frontiersin.org
A significant recent discovery in mammalian cells is the enzyme Glycerol-3-Phosphate Phosphatase (G3PP) . vectorbiolabs.comnih.gov This enzyme provides a direct hydrolytic control point for Gro3P levels, converting it back to free glycerol, which can then be exported from the cell. frontiersin.orgresearchgate.net By controlling the availability of Gro3P, G3PP acts as a key regulator of intermediary metabolism. nih.gov For instance, high G3PP activity can divert glucose-derived carbon away from glycerolipid synthesis, thereby influencing glycolysis, gluconeogenesis, and fatty acid oxidation. vectorbiolabs.comlifechemicals.com This regulation prevents the excessive accumulation of glycerolipids and helps maintain cellular redox balance, highlighting the sophisticated mechanisms that control the metabolic pathways involving glycerol-bound fatty acids. frontiersin.orgresearchgate.net
| Process | Key Molecules/Enzymes | Effect on Gro3P Levels | Metabolic Context |
|---|---|---|---|
| Synthesis from Glucose | Glycerol-3-Phosphate Dehydrogenase | Increase | High glucose availability (glycolysis). frontiersin.org |
| Synthesis from Glycerol | Glycerol Kinase | Increase | Active lipolysis in specific tissues. frontiersin.org |
| Consumption in Lipogenesis | Glycerol-3-Phosphate Acyltransferase (GPAT) | Decrease | High availability of fatty acids, energy surplus. saegre.org.ar |
| Hydrolysis to Glycerol | Glycerol-3-Phosphate Phosphatase (G3PP) | Decrease | Mechanism to prevent excessive lipogenesis and manage metabolic stress. vectorbiolabs.comnih.gov |
Biological Functions and Signaling Cascades Mediated by Glycerol 3 Oxododecanoate Derivatives
Roles in Microbial Physiology and Interspecies Interactions
The ability of bacteria to communicate and coordinate group behaviors, known as quorum sensing (QS), is fundamental to their survival, pathogenesis, and interaction with their environment. Acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules used by Gram-negative bacteria for this purpose.
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) is a key autoinducer molecule used in the quorum-sensing system of the opportunistic human pathogen Pseudomonas aeruginosa. oup.com This bacterium possesses two primary AHL-based QS systems, Las and Rhl. nih.govasm.org The Las system, which sits (B43327) at the top of the QS hierarchy, utilizes 3-oxo-C12-HSL as its specific signaling molecule. frontiersin.org
The synthesis of 3-oxo-C12-HSL is catalyzed by the LasI synthase. nih.govasm.org As the bacterial population density increases, the extracellular concentration of 3-oxo-C12-HSL rises. nih.gov Once a threshold concentration is reached, these molecules diffuse back into the cells and bind to their cognate cytoplasmic receptor and transcriptional regulator, LasR. nih.govfrontiersin.org This binding activates LasR, which then initiates the transcription of a wide array of target genes, enabling a coordinated, population-wide change in gene expression. oup.comfrontiersin.org This cell-to-cell signaling mechanism allows the bacteria to collectively engage in behaviors that would be ineffective if performed by individual cells. nih.gov
The activation of the LasR transcriptional regulator by 3-oxo-C12-HSL directly controls the expression of numerous virulence factors in P. aeruginosa. nih.govfrontiersin.org These factors are crucial for the bacterium's ability to cause disease. The quorum-sensing system regulates the production of various exoenzymes and toxins that contribute to tissue damage and systemic infection. nih.gov For instance, deletion of the lasI gene, which prevents the synthesis of 3-oxo-C12-HSL, has been shown to significantly reduce the ability of P. aeruginosa to colonize the lungs in animal models. asm.org
Furthermore, 3-oxo-C12-HSL has been observed to upregulate the expression of virulence determinants such as the protease LasB and the toxin pyocyanin, even in strains that lack the LasR receptor, suggesting alternative regulatory pathways. asm.orgasm.org Beyond its role in controlling bacterial gene expression, 3-oxo-C12-HSL can also directly modulate host immune responses. nih.govnih.gov It has been shown to induce inflammation, stimulate the production of inflammatory cytokines and chemokines, and induce apoptosis in host immune cells like macrophages and neutrophils. asm.orgnih.govresearchgate.net This dual role highlights the compound's critical importance in the pathogenesis of P. aeruginosa infections, influencing both bacterial offense and host defense. nih.govfrontiersin.org
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. This mode of growth provides protection from environmental stresses, including antibiotics and host immune responses. Quorum sensing, mediated by molecules like 3-oxo-C12-HSL, is integral to the regulation of biofilm formation. nih.gov
Interactive Table 1: Research Findings on 3-Oxo-C12-HSL
| Area of Research | Organism(s) Studied | Key Finding | Reference(s) |
|---|---|---|---|
| Quorum Sensing | Pseudomonas aeruginosa | 3-oxo-C12-HSL, synthesized by LasI, binds to and activates the LasR transcriptional regulator in a cell-density dependent manner. | nih.gov, asm.org, frontiersin.org |
| Virulence Factor Regulation | Pseudomonas aeruginosa | Controls the expression of numerous virulence factors, including exoenzymes and toxins. Deletion of the lasI gene diminishes lung colonization. | nih.gov, asm.org |
| Host Immune Modulation | Pseudomonas aeruginosa, Murine models | Induces the expression of inflammatory cytokines and chemokines. Promotes apoptosis in macrophages and neutrophils. | asm.org, nih.gov, researchgate.net |
| Biofilm Development | Pseudomonas aeruginosa | Activation of the quorum sensing cascade by 3-oxo-C12-HSL is essential for the formation of mature biofilms. | nih.gov |
| Interspecies Interactions | P. aeruginosa, S. epidermidis, C. albicans | Inhibits biofilm formation and growth in competing microbes, suggesting a role in establishing dominance in co-infection scenarios. | uvm.edu, nih.gov |
Glycerol-3-Phosphate as an Intracellular Signaling Molecule
Glycerol-3-phosphate (G3P) is a pivotal metabolite that sits at the crossroads of several major metabolic pathways, including glycolysis, glycerolipid synthesis, and energy metabolism. researchgate.netfrontiersin.orgwikipedia.org It is synthesized either through the reduction of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) or by the phosphorylation of glycerol (B35011). wikipedia.orgnih.gov Beyond its role as a metabolic intermediate, G3P also functions as a critical intracellular signaling molecule.
The intracellular concentration of G3P is a key indicator of metabolic status, particularly the balance between carbohydrate and lipid metabolism. nih.gov Fluctuations in G3P levels can directly influence various signaling and metabolic pathways. In mammals, G3P is a primary substrate for the synthesis of glycerolipids, including triglycerides and phospholipids. wikipedia.org Its availability can regulate the rate of lipogenesis. pnas.org
G3P is also a key component of the glycerol-3-phosphate shuttle, which transports reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.org This process is crucial for cellular energy production and for maintaining the cellular redox state. pnas.orgvectorbiolabs.com In bacteria such as P. aeruginosa, G3P homeostasis is critical for normal growth and virulence. An accumulation of intracellular G3P, for example due to a mutation in the G3P dehydrogenase enzyme, can impair growth and reduce the production of virulence factors. nih.gov In plants, G3P levels have been shown to contribute to basal defense signaling against pathogens. nih.gov Thus, by modulating its concentration, cells can coordinate glycolysis, energy production, lipid synthesis, and even stress or defense responses. researchgate.netpnas.org
The discovery of a mammalian glycerol-3-phosphate phosphatase (G3PP) has revealed a new layer of metabolic regulation. nih.govvectorbiolabs.com This enzyme, previously identified as phosphoglycolate phosphatase (PGP), catalyzes the hydrolysis of G3P to glycerol, which can then be exported from the cell. researchgate.netfrontiersin.org By controlling the intracellular levels of G3P, G3PP acts as a crucial regulator of intermediary metabolism. researchgate.netpnas.orgvectorbiolabs.com
In pancreatic β-cells, G3PP modulates glucose-stimulated insulin (B600854) secretion and protects against glucolipotoxicity. pnas.orgvectorbiolabs.com In hepatocytes, G3PP influences gluconeogenesis and fat storage. frontiersin.orgvectorbiolabs.com By reducing excess G3P, G3PP can divert glucose carbons away from excessive lipid synthesis and storage, thereby preventing cellular stress caused by nutrient excess (nutri-stress) and the production of reactive oxygen species (ROS). frontiersin.org G3PP's ability to regulate the availability of G3P places it as a key enzyme in controlling glycolysis, glucose oxidation, cellular redox balance, and glycerolipid synthesis. researchgate.netnih.gov This positions G3PP as a potential therapeutic target for metabolic diseases characterized by disturbances in glucose and fat metabolism. nih.govvectorbiolabs.com
Interactive Table 2: Regulatory Functions of G3PP
| Cell/Tissue Type | Metabolic Process Regulated | Effect of G3PP Activity | Reference(s) |
|---|---|---|---|
| Pancreatic β-cells | Glucose-stimulated insulin secretion | Modulates insulin release and protects against metabolic stress (glucolipotoxicity). | vectorbiolabs.com, pnas.org |
| Hepatocytes (Liver) | Gluconeogenesis & Lipogenesis | Regulates hepatic glucose production and controls fat synthesis and storage. | frontiersin.org, vectorbiolabs.com |
| Adipocytes (Fat cells) | Glycolysis & Lipogenesis | Regulates glycolysis and glycerolipid metabolism, especially at elevated glucose levels, preventing toxic G3P accumulation. | frontiersin.org |
| General Cellular Metabolism | Glycolysis, Glucose Oxidation, Redox Balance | Controls G3P levels to regulate flux through glycolysis, cellular energy production (ATP), and the cellular redox state. | researchgate.net, vectorbiolabs.com, pnas.org |
| In Vivo (Rat Liver Overexpression) | Systemic Metabolism | Lowers body weight gain, reduces hepatic glucose production, and increases plasma HDL levels. | vectorbiolabs.com, pnas.org |
Exploration of Bioactive Analogues in Biological Systems
Due to the limited direct research on Glycerol 3-oxododecanoate (B1238196), this section will explore the biological activities of closely related and well-studied analogues. The focus will be on derivatives of the 3-oxododecanoate moiety, which forms a core component of the requested compound. Insights into the structure-activity relationships of these analogues and their effects on microbial life provide a foundational understanding of the potential biological roles of 3-oxododecanoate-containing molecules.
Structure-Activity Relationship Studies of 3-Oxododecanoate Derivatives
The most extensively studied derivatives of 3-oxododecanoate are N-acyl-homoserine lactones (AHLs), particularly N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a key quorum-sensing molecule in the bacterium Pseudomonas aeruginosa. nih.gov Structure-activity relationship (SAR) studies on analogues of 3O-C12-HSL have revealed critical structural features that govern their biological activity, primarily their ability to modulate the host immune response. nih.gov
Key structural modifications and their impact on immunomodulatory activity are summarized below:
Acyl Chain Length: The length of the acyl side chain is a critical determinant of activity. For acylated L-homoserine lactones, optimal immunosuppressive activity is observed with side chains of 11-13 carbons. nih.gov Analogues with shorter or longer chains generally exhibit reduced activity. This suggests a specific binding pocket in the target receptors that accommodates this particular chain length.
3-Oxo Group: The presence of a 3-oxo or a 3-hydroxy group on the acyl chain is crucial for potent immune-suppressive effects. nih.gov The absence of this group, as seen in N-dodecanoyl homoserine lactone, can alter the type of immune response, sometimes stimulating certain inflammatory pathways. nih.gov
Homoserine Lactone Ring: The integrity of the homoserine lactone ring is essential. Analogues lacking this ring structure are typically devoid of the immunomodulatory activities observed with 3O-C12-HSL. nih.gov
Stereochemistry: The stereochemistry at the chiral center of the homoserine lactone ring is important. The natural L-configuration is required for optimal activity, and analogues with a D-configuration are generally inactive. nih.gov
Side Chain Modifications: The introduction of monounsaturation or a terminal nonpolar substituent on the acyl side chain can be well-tolerated, with these derivatives often retaining potent immune-suppressive activity. nih.gov Conversely, the addition of polar substituents to the side chain typically leads to a loss of activity. nih.gov
These SAR studies indicate that the immunomodulatory effects of 3-oxododecanoate derivatives are highly specific and dependent on a combination of features related to the acyl chain and the headgroup.
| Modification Site | Structural Change | Impact on Immunomodulatory Activity |
| Acyl Chain | Chain length of 11-13 carbons | Optimal activity |
| Shorter or longer than 11-13 carbons | Reduced activity | |
| Presence of 3-oxo or 3-hydroxy group | Optimal activity | |
| Absence of 3-oxo group | Altered or reduced activity | |
| Monounsaturation | Activity retained | |
| Terminal nonpolar substituent | Activity retained | |
| Terminal polar substituent | Activity lost | |
| Headgroup | L-homoserine lactone ring | Essential for activity |
| Absence of the lactone ring | Activity lost | |
| L-configuration at chiral center | Essential for activity | |
| D-configuration at chiral center | Activity lost |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic and Spectrometric Characterization
While chromatographic techniques are essential for separation and quantification, spectroscopic and spectrometric methods provide the definitive structural data needed for unambiguous identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules. nih.gov Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity and stereochemistry of a molecule can be determined. For Glycerol (B35011) 3-oxododecanoate (B1238196), ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. nih.gov
The ¹H NMR spectrum would show characteristic signals for the protons on the glycerol backbone (in the δ 3.5-5.0 ppm range) and the 3-oxododecanoate chain, including the terminal methyl group (triplet around δ 0.9 ppm), the methylene (B1212753) chain (multiplets around δ 1.2-1.6 ppm), and the key methylene protons adjacent to the carbonyl groups. nih.govresearchgate.net The ¹³C NMR spectrum is equally informative, with distinct signals for the ester carbonyl, the ketone carbonyl, the carbons of the glycerol moiety, and the aliphatic chain carbons. researchgate.net
| Position (Glycerol Moiety) | Predicted ¹H Shift (ppm, Multiplicity) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1' | ~4.2 (m) | ~65.5 |
| C2' | ~3.9 (m) | ~70.5 |
| C3' | ~3.6-3.7 (m) | ~63.5 |
| Position (3-Oxododecanoate Moiety) | ||
| C1 (Ester C=O) | - | ~167.0 |
| C2 (-CH₂-) | ~3.5 (s) | ~49.0 |
| C3 (Ketone C=O) | - | ~203.0 |
| C4 (-CH₂-) | ~2.5 (t) | ~43.0 |
| C12 (-CH₃) | ~0.9 (t) | ~14.0 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. youtube.com
For this compound, the molecular formula is C₁₅H₂₈O₅. HRMS can measure the mass of its protonated ion [M+H]⁺ with sufficient accuracy to distinguish it from any other combination of atoms that might have the same nominal mass. This capability is crucial for confirming the identity of a novel or known compound and is a standard requirement for the structural validation of isolated natural products or synthesized molecules.
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₅H₂₈O₅ | 288.19367 |
| [M+H]⁺ | C₁₅H₂₉O₅⁺ | 289.20150 |
| [M+Na]⁺ | C₁₅H₂₈O₅Na⁺ | 311.18342 |
| [M+NH₄]⁺ | C₁₅H₃₂O₅N⁺ | 306.22799 |
Bioanalytical Approaches for Functional Validation
Advanced bioanalytical methodologies are crucial for validating the biological function of signaling molecules like this compound. These techniques allow for precise quantification of its activity, characterization of enzymes involved in its metabolism, and detailed mapping of its pathway through complex biological systems.
Quantitative Bioassays for Quorum Sensing Activity
Quantitative bioassays are fundamental for determining the biological activity of quorum sensing (QS) molecules. These assays typically employ reporter strains of bacteria that are engineered to produce a measurable signal in the presence of a specific autoinducer.
Commonly used reporter systems are based on luminescence or colorimetric enzymes. For instance, a bacterial strain such as Escherichia coli or Pseudomonas aeruginosa can be modified to express a reporter gene, like lux (producing light) or lacZ (producing β-galactosidase), under the control of a QS-regulated promoter. The intensity of the light or color produced is directly proportional to the concentration of the active QS molecule, allowing for sensitive quantification. researchgate.net
Another approach involves monitoring QS-controlled phenotypes. In bacteria like Chromobacterium violaceum, the production of the purple pigment violacein (B1683560) is regulated by QS. The inhibitory effect of a substance on QS can be quantified by measuring the reduction in violacein production. nih.gov Similarly, assays can measure the impact on biofilm formation or the production of virulence factors, providing a functional measure of QS activity. High-throughput methods, such as those based on the lysis of synthetic lipid vesicles by QS-controlled biosurfactants, have also been developed to screen for modulators of quorum sensing. nih.gov
Table 1: Example of a Luminescence-Based Bioassay for Quorum Sensing Activity
This interactive table presents hypothetical data from a bioassay using a P. aeruginosa reporter strain. The strain is engineered to produce luminescence in response to N-(3-oxododecanoyl)-L-homoserine lactone, a molecule structurally related to this compound.
| Concentration (nM) | Relative Luminescence Units (RLU) | Standard Deviation |
| 0 | 105 | 15 |
| 10 | 15,780 | 850 |
| 50 | 75,400 | 3,200 |
| 100 | 152,300 | 7,800 |
| 250 | 289,500 | 11,500 |
| 500 | 310,200 | 14,000 |
Enzyme Kinetics and Activity Assays for Related Biocatalysts
Understanding the enzymes that synthesize or degrade this compound is essential for comprehending its biological lifecycle. Enzyme kinetics and activity assays provide the necessary tools to characterize these biocatalysts.
The study of enzyme kinetics typically involves measuring the rate of an enzymatic reaction under varying substrate concentrations. This allows for the determination of key parameters such as the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction rate (Vₘₐₓ). These parameters are fundamental to understanding an enzyme's efficiency and affinity for its substrate.
For an enzyme that degrades this compound, an activity assay could be designed by incubating the purified enzyme with a known concentration of the substrate. The reaction could be monitored over time by quantifying the disappearance of the substrate or the appearance of a product using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. The presence of glycerol in the reaction medium can influence enzyme kinetics by altering the viscosity and polarity of the solution, potentially affecting substrate binding and product release. patsnap.com
Table 2: Hypothetical Kinetic Parameters for an Acyl-Homoserine Lactone Degrading Enzyme
This table shows sample kinetic data for a hypothetical enzyme (AHL-degradase) that acts on N-(3-oxododecanoyl)-L-homoserine lactone. Similar principles would be applied to study an enzyme acting on this compound.
| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |
| N-(3-oxohexanoyl)-L-homoserine lactone | 25 | 150 | 1.0 x 10⁶ |
| N-(3-oxooctanoyl)-L-homoserine lactone | 15 | 125 | 1.4 x 10⁶ |
| N-(3-oxododecanoyl)-L-homoserine lactone | 8 | 90 | 1.9 x 10⁶ |
Metabolic Flux Analysis Using Isotopic Tracers
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.com By using isotopic tracers, MFA can elucidate the synthesis and degradation pathways of specific compounds like this compound in vivo.
The methodology involves supplying a biological system with a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov For example, to trace the synthesis of this compound, cells could be fed ¹³C-labeled glycerol or a ¹³C-labeled fatty acid precursor. As these labeled precursors are metabolized by the cell, the ¹³C atoms are incorporated into various intermediates and final products, including the target molecule.
The distribution of these isotopes in the metabolites is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net By analyzing the specific patterns of isotope incorporation (isotopologue distribution), researchers can deduce the flow of atoms through the metabolic pathways and calculate the rates of the enzymatic reactions involved. nih.gov This approach provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. The synthesis of stable isotope-labeled analogues of related quorum sensing molecules has been established to serve as standards and tools for these metabolic studies. rsc.orgnih.gov
Table 3: Illustrative Isotopologue Distribution in a Key Metabolite
This table provides a hypothetical example of mass isotopologue distribution for a central metabolite, Pyruvate, after feeding a culture with [U-¹³C]-glucose. This type of data is used in MFA to calculate intracellular fluxes.
| Isotopologue | Description | Measured Relative Abundance (%) |
| M+0 | All carbons are ¹²C | 5.5 |
| M+1 | One carbon is ¹³C | 12.5 |
| M+2 | Two carbons are ¹³C | 25.0 |
| M+3 | All three carbons are ¹³C | 57.0 |
Future Research Trajectories and Biotechnological Innovations
Metabolic Engineering for Enhanced Production of Value-Added Chemicals
Glycerol (B35011), a major byproduct of the biodiesel industry, is an abundant and inexpensive carbon source. acs.orgmdpi.com Metabolic engineering offers a promising pathway to convert this low-cost feedstock into higher-value compounds like Glycerol 3-oxododecanoate (B1238196).
Design and Optimization of Microbial Cell Factories for Glycerol Bioconversion
The development of robust microbial cell factories is central to the efficient bioconversion of glycerol. acs.org Organisms such as Escherichia coli and the yeast Yarrowia lipolytica are well-established platforms for producing various chemicals and can be engineered for targeted synthesis. nih.govresearchgate.net The native glycerol metabolic pathways in these organisms provide a foundational blueprint for engineering. In many microbes, glycerol is first phosphorylated to glycerol-3-phosphate (G3P) and then converted to dihydroxyacetone phosphate (B84403) (DHAP), a key glycolytic intermediate. nih.govresearchgate.net
Future engineering strategies will likely focus on redirecting carbon flux from central metabolism towards the synthesis of 3-oxododecanoyl-CoA, the fatty acid precursor. This can be achieved by:
Overexpression of key enzymes: Enhancing the expression of genes involved in the fatty acid synthesis pathway.
Downregulation of competing pathways: Reducing the activity of enzymes that divert intermediates away from the desired product stream.
Heterologous expression: Introducing genes from other organisms that encode for more efficient enzymes for specific conversion steps.
The table below outlines potential genetic targets for engineering a microbial host for Glycerol 3-oxododecanoate production.
| Metabolic Step | Engineering Target | Strategy | Rationale |
| Glycerol Uptake & Activation | Glycerol kinase (GK) | Overexpression | To increase the rate of glycerol assimilation into the central metabolism. nih.gov |
| Fatty Acid Elongation | Fatty Acid Synthase (FAS) Complex | Overexpression/Modification | To enhance the production of the C12 (dodecanoate) backbone. |
| Keto Group Formation | Beta-ketoacyl-ACP synthase (FabF/FabB) | Directed Evolution | To optimize the specific production of the 3-oxo intermediate. |
| Acyl-CoA to Glycerol Esterification | Acyltransferase | Heterologous Expression | To efficiently catalyze the final esterification of glycerol with 3-oxododecanoyl-CoA. |
This table presents hypothetical engineering strategies based on established metabolic engineering principles.
Directed Evolution and Rational Design of Enzymes for Keto-Glyceride Synthesis
Standard enzymes may not be optimal for the synthesis of a specialized molecule like this compound. Protein engineering techniques, including directed evolution and rational design, are crucial for creating highly efficient and specific biocatalysts. nih.govresearchgate.net
Directed evolution mimics the process of natural selection in a laboratory setting. rsc.orgnih.gov It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties, such as enhanced catalytic activity or specificity for 3-oxododecanoyl-CoA. rsc.org This approach does not require detailed knowledge of the enzyme's structure or mechanism. nih.gov
Rational design , conversely, relies on a thorough understanding of the enzyme's three-dimensional structure and catalytic mechanism. nih.govnih.gov Using computational modeling, researchers can predict specific amino acid changes in the active site that would improve its affinity for the keto-fatty acid substrate and enhance the synthesis of the target keto-glyceride. nih.gov For example, modifying the substrate-binding pocket of an existing acyltransferase could be a viable strategy to favor the acceptance of the bulky 3-oxododecanoyl-CoA.
| Engineering Approach | Methodology | Advantages | Challenges |
| Directed Evolution | Random mutagenesis (e.g., error-prone PCR) and high-throughput screening. rsc.org | Does not require prior structural knowledge; can explore unexpected beneficial mutations. | Requires a sensitive and efficient screening method; can be labor-intensive. epa.gov |
| Rational Design | Site-directed mutagenesis based on computational modeling of the enzyme's active site. nih.gov | Creates smaller, more focused mutant libraries; can lead to significant improvements with fewer mutations. | Requires a high-resolution 3D structure of the enzyme; success depends on the accuracy of predictive models. nih.gov |
Development of Anti-Virulence Strategies
The structural similarity of the 3-oxododecanoyl moiety in this compound to N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), a key quorum sensing (QS) signal molecule in pathogenic bacteria like Pseudomonas aeruginosa, suggests intriguing possibilities for developing anti-virulence therapies. epa.gov Quorum quenching (QQ) is an anti-virulence strategy that disrupts QS signaling, thereby preventing bacteria from coordinating group behaviors like biofilm formation and virulence factor production. nih.govnih.gov
Enzymatic Quorum Quenching Agents Based on Acylase Activity
A promising QQ strategy involves using enzymes that can degrade QS signal molecules. mdpi.com AHL acylases are a class of enzymes that hydrolyze the amide bond of N-acyl-homoserine lactones (AHLs), rendering them inactive. acs.orgnih.gov Many known acylases show a preference for AHLs with long acyl chains, such as 3O-C12-HSL. acs.orgmdpi.com
Future research could explore whether these acylases can also recognize and cleave the ester bond in this compound. If so, this compound could act as a competitive substrate, effectively sequestering the acylases and preventing them from degrading the native 3O-C12-HSL signal. Conversely, engineered acylases could be developed to specifically target and degrade molecules like this compound if they are found to play a role in bacterial physiology.
Novel Biocatalyst Discovery and Application
The efficient and specific synthesis of this compound presents a challenge for traditional chemical methods. Biocatalysts, such as enzymes, offer a green and highly selective alternative. Lipases and acyltransferases are particularly relevant for the esterification of glycerol.
The discovery and application of novel biocatalysts capable of utilizing 3-oxododecanoic acid or its CoA ester as a substrate are key research goals. Lipases, which are known to catalyze esterification reactions, are robust enzymes widely used in industry. mdpi.comresearchgate.net While they typically act on standard fatty acids, screening of microbial diversity may uncover lipases with novel substrate specificities that include keto-fatty acids.
Furthermore, the enzymes of the canonical Kennedy pathway for triacylglycerol synthesis, specifically glycerol-3-phosphate acyltransferases (GPATs), are prime candidates for bio-engineering. nih.govnih.gov These enzymes catalyze the initial step of esterifying an acyl-CoA to the glycerol-3-phosphate backbone. nih.gov Future work could focus on identifying or engineering GPATs that can efficiently use 3-oxododecanoyl-CoA, paving the way for the in-vitro enzymatic synthesis of this compound and related compounds.
| Enzyme Class | Natural Reaction | Potential Application for this compound | Source |
| Lipase (B570770) | Hydrolysis and esterification of triglycerides. researchgate.net | Direct esterification of glycerol with 3-oxododecanoic acid in a solvent-free or organic medium. epa.gov | Fungi (Candida antarctica, Thermomyces lanuginosus), Bacteria (Pseudomonas fluorescens). acs.orgnih.gov |
| Glycerol-3-phosphate Acyltransferase (GPAT) | Transfers an acyl group from acyl-CoA to glycerol-3-phosphate. nih.gov | Catalyzing the first step in the biosynthetic pathway using 3-oxododecanoyl-CoA as the acyl donor. | Plants, yeasts, mammals. nih.gov |
Screening for Novel Enzymes Involved in Keto-Fatty Acid Metabolism
The biosynthesis and catabolism of this compound are presumed to be governed by specific enzymes that are yet to be fully characterized. A significant future research direction is the discovery and characterization of novel enzymes capable of acting on β-keto fatty acids and their esters.
Research Focus Areas:
Metagenomic Screening: Prospecting diverse environmental niches (e.g., soil, marine sediments) for microorganisms can uncover novel lipases, esterases, and acyltransferases with unique substrate specificities. Metagenomic libraries from these sources can be screened for enzymes that efficiently synthesize or hydrolyze this compound.
Functional Genomics: Using model organisms like Escherichia coli or Saccharomyces cerevisiae, researchers can screen gene libraries for enzymes that confer the ability to metabolize or produce keto-fatty acids. This involves expressing genes from various organisms and testing for the desired enzymatic activity.
Enzyme Engineering: Existing enzymes, such as β-ketoacyl-ACP synthases (involved in fatty acid synthesis) wikipedia.org and lipases, can be modified through directed evolution or rational design to enhance their affinity and catalytic efficiency for 3-oxododecanoic acid and glycerol.
Identifying these key enzymes is the first step toward developing engineered metabolic pathways for the controlled production or targeted degradation of this compound.
| Enzyme Class | Putative Role in this compound Metabolism | Screening Approach |
| Lipases/Esterases | Hydrolysis of the ester bond, separating glycerol from 3-oxododecanoate. | Functional screening of metagenomic or cDNA libraries using a chromogenic analog of the substrate. |
| β-Ketoacyl-ACP Synthases | Condensation reaction to form the β-ketoacyl chain, a key step in biosynthesis. nih.gov | Sequence homology searches based on known synthases, followed by in vitro activity assays. escholarship.org |
| Acyltransferases | Catalyzing the esterification of glycerol with an activated form of 3-oxododecanoic acid (e.g., 3-oxododecanoyl-CoA). nih.gov | High-throughput screening of enzyme libraries with glycerol and 3-oxododecanoyl-CoA as substrates. |
| β-Ketoacyl Reductases/Dehydrogenases | Reduction or oxidation of the ketone group at the C3 position, leading to downstream metabolic products. | Assaying cell lysates from diverse microbial isolates for NADPH/NADH-dependent activity on the substrate. |
In Vitro Synthetic Biosystems for Efficient Glycerol Utilization
In vitro synthetic biosystems, or cell-free systems, represent a powerful biotechnological platform for producing complex molecules like this compound. These systems utilize a collection of purified enzymes to construct an artificial metabolic pathway outside of a living cell, offering greater control and potentially higher yields.
A hypothetical in vitro system for this compound production could be designed to leverage the low cost of glycerol, a byproduct of the biodiesel industry. Such a system would circumvent the complexities of cellular metabolism, such as competing pathways and product toxicity.
Components of a Hypothetical In Vitro System:
Substrate Modules: An efficient supply of glycerol and a C12 fatty acid precursor.
Enzymatic Cascade Module: A series of enzymes to convert the precursors into the final product. This could include fatty acid activating enzymes, dehydrogenases to create the 3-oxo group, and a lipase or acyltransferase to perform the final esterification step. nih.gov
Cofactor Regeneration Module: A system to regenerate essential cofactors like ATP, NADH, or NADPH, ensuring the continuous operation of the enzymatic cascade.
The development of such cell-free platforms will be a significant step towards the sustainable and economically viable production of this compound and other valuable keto-fatty acid derivatives.
| Component | Example | Function |
| Glycerol Source | Crude glycerol | Primary backbone for the final molecule. |
| Acyl Chain Source | Dodecanoyl-CoA | Provides the 12-carbon fatty acid chain. |
| Key Biosynthetic Enzymes | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-hydroxyacyl-CoA Dehydrogenase, Lipase/Acyltransferase | A multi-enzyme cascade to introduce the 3-oxo group and esterify it to glycerol. |
| Cofactor Regeneration System | Glucose, Glucose Dehydrogenase | To regenerate NADH/NADPH consumed during the reaction cycle. |
Systems Biology Approaches to Elucidate this compound Networks
To fully comprehend the biological role and regulatory mechanisms of this compound, a systems biology approach is indispensable. This holistic strategy involves integrating multiple layers of biological data to construct a comprehensive model of the molecular interactions and networks associated with the compound. researchgate.net
Integration of Transcriptomic, Proteomic, and Metabolomic Data
Multi-omics integration provides a powerful lens through which to view the cellular response to or production of this compound. By simultaneously measuring changes in transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can build a detailed picture of the affected pathways and regulatory circuits. nih.govmdpi.com
For instance, a model organism could be treated with this compound, followed by sample collection over time for multi-omics analysis.
Transcriptomics (RNA-Seq) would reveal which genes are up- or down-regulated, pointing to signaling pathways and metabolic operons that respond to the compound. nih.govnih.gov
Proteomics (Mass Spectrometry) would identify changes in the abundance of specific enzymes and regulatory proteins, confirming that the transcriptional changes translate to the functional protein level.
Metabolomics (Mass Spectrometry, NMR) would measure fluctuations in the levels of related small molecules, identifying the direct metabolic fate of the compound and its downstream effects on cellular metabolism.
Integrating these datasets can reveal causal relationships, such as how the presence of this compound leads to the upregulation of a specific transcription factor (transcriptomics), which in turn increases the expression of a metabolic enzyme (proteomics), resulting in the accumulation of a downstream product (metabolomics).
| Omics Layer | Technology | Information Gained | Potential Insights for this compound |
| Transcriptomics | RNA-Sequencing | Gene expression profiles (mRNA levels) | Identification of genes and pathways (e.g., fatty acid metabolism, stress response) transcriptionally regulated by the compound. |
| Proteomics | LC-MS/MS | Protein abundance and post-translational modifications | Quantification of key metabolic enzymes and regulatory proteins involved in the compound's synthesis or degradation. |
| Metabolomics | GC-MS, LC-MS, NMR | Profiles of small-molecule metabolites | Tracing the metabolic fate of the compound and identifying its impact on central carbon and lipid metabolism. |
Computational Modeling of Metabolic and Regulatory Networks
The data generated from multi-omics studies serve as the foundation for constructing computational models of the metabolic and regulatory networks involving this compound. These models are essential for understanding the dynamic behavior of the system and for predicting how it will respond to perturbations.
Modeling Approaches:
Kinetic Modeling: This approach uses ordinary differential equations (ODEs) to describe the rates of biochemical reactions. plos.org A kinetic model of fatty acid metabolism could simulate the concentration changes of this compound and its metabolites over time, helping to identify rate-limiting steps in its production or degradation. nih.govnih.gov
Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive representations of an organism's entire metabolic network. By applying constraints based on experimental data (e.g., from transcriptomics), techniques like Flux Balance Analysis (FBA) can predict metabolic fluxes throughout the network. diva-portal.org A GEM could be used to identify gene knockouts that would enhance the production of this compound or to predict optimal growth conditions for a producing strain.
These computational tools allow researchers to move beyond static snapshots to a dynamic understanding of the compound's role in biology, guiding future experiments and metabolic engineering strategies.
Q & A
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s bioactivity?
- Answer: In vitro models (cell-free enzymatic assays) are ideal for mechanistic studies under controlled conditions. For physiological relevance, use in vivo models (e.g., murine lipid metabolism studies) but ensure ethical compliance (3R principles) and validate findings with human cell lines (e.g., HepG2 hepatocytes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
